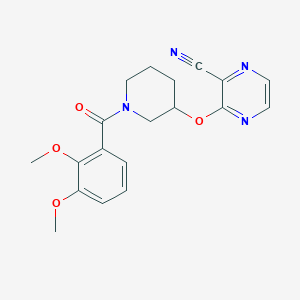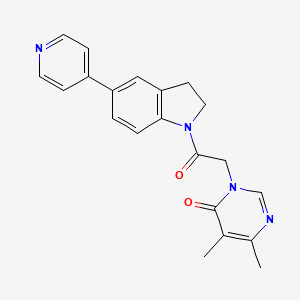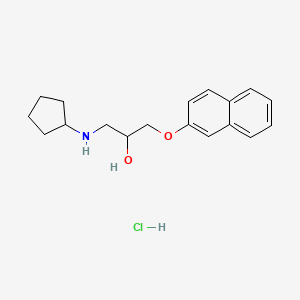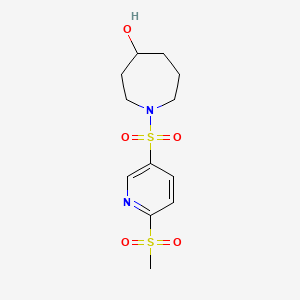
N-(4-クロロベンジル)-4-フェニル-1H-1,2,3-トリアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be explored for its potential anticancer properties due to its ability to interact with biological targets.
Industry:
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs.
作用機序
Target of Action
Similar compounds such as n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide have been shown to target carbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
For instance, certain cinnamides have been shown to interact directly with ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
For instance, certain cinnamides have been shown to interact with the ergosterol present in the fungal plasmatic membrane, affecting the integrity of the membrane .
Pharmacokinetics
Similar compounds such as certain cinnamamides have shown acceptable physicochemical and pharmacokinetics characteristics with little toxicity .
Result of Action
Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, and antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the 4-chlorobenzyl group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction of the nitro group (if present) can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
類似化合物との比較
N-(4-chlorobenzyl)-1,2,3-triazole derivatives: These compounds share the triazole ring and chlorobenzyl group but differ in other substituents.
4-phenyl-1,2,3-triazole derivatives: These compounds share the phenyl and triazole rings but differ in other substituents.
Uniqueness: N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both the 4-chlorobenzyl and 4-phenyl groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
特性
CAS番号 |
1788531-94-1 |
|---|---|
分子式 |
C16H13ClN4O |
分子量 |
312.76 |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O/c17-13-8-6-11(7-9-13)10-18-16(22)15-14(19-21-20-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,19,20,21) |
InChIキー |
VCWUYIBDWIPPLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-3-benzylpentan-1-one;hydrochloride](/img/structure/B2385914.png)
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)

![Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385921.png)
![3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2385922.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2385926.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2385927.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2385928.png)




